molecular formula C10H14N2O3S B1302786 1-(3,4,5-Trimethoxyphenyl)-2-thiourea CAS No. 59083-54-4

1-(3,4,5-Trimethoxyphenyl)-2-thiourea

Cat. No. B1302786
CAS RN: 59083-54-4
M. Wt: 242.3 g/mol
InChI Key: ZHVXETDHOROSGO-UHFFFAOYSA-N
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Description

The 3,4,5-trimethoxyphenyl (TMP) group is a six-membered electron-rich ring that is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds . This group has been incorporated in a wide range of therapeutically interesting drugs .


Molecular Structure Analysis

The TMP group is prominently present in the molecular structures of various research studies . It plays a critical role in the fitting of certain analogs into the binding sites of proteins .

Scientific Research Applications

Anticancer Activity

(3,4,5-trimethoxyphenyl)thiourea: has been studied for its potential anticancer properties. Derivatives of this compound have shown promising activity against various cancer cell lines. For instance, certain derivatives tethered with 1,2,3-triazole have been synthesized and demonstrated prominent activity against breast (MCF-7) and lung (A549) cancer cells . The presence of the trimethoxyphenyl group is believed to contribute to the inhibition of cell growth and proliferation, making it a valuable pharmacophore in anticancer drug design.

Antibacterial and Antifungal Properties

The trimethoxyphenyl group, a component of (3,4,5-trimethoxyphenyl)thiourea, has been associated with significant antibacterial and antifungal effects. This includes activities against Helicobacter pylori and Mycobacterium tuberculosis . The compound’s ability to interfere with the growth and survival of these pathogens makes it a potential candidate for the development of new antimicrobial agents.

Antiviral Applications

Compounds containing the trimethoxyphenyl moiety have also been reported to exhibit antiviral activities. This includes potential efficacy against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . The structural backbone of (3,4,5-trimethoxyphenyl)thiourea allows for the possibility of structural modification to improve potency against viral infections.

Anti-Parasitic Effects

The anti-parasitic potential of (3,4,5-trimethoxyphenyl)thiourea derivatives has been explored, with findings indicating efficacy against parasites like Leishmania , Malaria , and Trypanosoma . These properties suggest that the compound could be used in the treatment of parasitic infections, which are prevalent in many parts of the world.

Anti-Inflammatory and Anti-Alzheimer’s Activity

Thiourea derivatives, including those with the trimethoxyphenyl group, have been recognized for their anti-inflammatory properties. Additionally, they have shown promise in anti-Alzheimer’s research, potentially offering a new avenue for the treatment of neurodegenerative diseases .

Antioxidant Properties

The antioxidant capacity of (3,4,5-trimethoxyphenyl)thiourea derivatives is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases and aging. The exploration of these derivatives in antioxidant applications could lead to the development of protective agents against oxidative damage .

properties

IUPAC Name

(3,4,5-trimethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-13-7-4-6(12-10(11)16)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVXETDHOROSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375364
Record name (3,4,5-trimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-Trimethoxyphenyl)-2-thiourea

CAS RN

59083-54-4
Record name N-(3,4,5-Trimethoxyphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59083-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4,5-trimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59083-54-4
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Q & A

Q1: What is interesting about the structure of (3,4,5-trimethoxyphenyl)thiourea as revealed by its crystal structure?

A1: The crystal structure of (3,4,5-trimethoxyphenyl)thiourea reveals intriguing features. The molecule exhibits a specific spatial arrangement where the hydroxyphenyl ring and the thiourea moiety are not coplanar, showing a dihedral angle of 54.53° []. Additionally, the hydrogen atoms attached to the nitrogen atoms of the thiourea group adopt an anti-configuration. These structural details are essential for understanding the compound's interactions with biological targets and its potential for further modifications.

Q2: How does the synthesis of N'-(indole-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)thiourea deviate from expectations, and what product is formed instead?

A2: During the synthesis of N'-(indole-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)thiourea, researchers observed an unexpected outcome []. Instead of the intended thiourea derivative, the reaction yielded a different ring system: 2-(indole-2-carbonylamino)-5,6,7-trimethoxy-benzothiazole. This unforeseen result highlights the importance of understanding reaction mechanisms and potential side reactions, especially when working with complex molecules containing multiple reactive groups.

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